molecular formula C20H17F2N5O3 B6492912 2-[5-(3,4-difluorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(3,4-dimethylphenyl)acetamide CAS No. 1007922-29-3

2-[5-(3,4-difluorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(3,4-dimethylphenyl)acetamide

Cat. No. B6492912
CAS RN: 1007922-29-3
M. Wt: 413.4 g/mol
InChI Key: DEAMWQZXRBJZPT-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a pyrrolo[3,4-d][1,2,3]triazole ring and an acetamide group. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyrrolo[3,4-d][1,2,3]triazole ring and the attachment of the acetamide group. Unfortunately, without specific information on this compound, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrrolo[3,4-d][1,2,3]triazole ring suggests that this compound could have a planar structure, while the acetamide group could introduce some steric hindrance .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would be determined by its functional groups. For example, the acetamide group could undergo hydrolysis to form an acid and an amine .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. For example, the presence of the pyrrolo[3,4-d][1,2,3]triazole ring could confer aromaticity, while the acetamide group could introduce polarity .

Mechanism of Action

The mechanism of action of this compound would depend on its biological target. Without specific information on this compound, it’s difficult to provide a detailed analysis of its mechanism of action .

Future Directions

The future research directions for this compound would depend on its properties and potential applications. For example, if it shows promising biological activity, it could be further developed as a therapeutic agent .

properties

IUPAC Name

2-[5-(3,4-difluorophenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]-N-(3,4-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17F2N5O3/c1-10-3-4-12(7-11(10)2)23-16(28)9-26-18-17(24-25-26)19(29)27(20(18)30)13-5-6-14(21)15(22)8-13/h3-8,17-18H,9H2,1-2H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEAMWQZXRBJZPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN2C3C(C(=O)N(C3=O)C4=CC(=C(C=C4)F)F)N=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17F2N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[5-(3,4-difluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(3,4-dimethylphenyl)acetamide

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